N-(3-hydroxyphenyl)-3-iodobenzamide
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Overview
Description
N-(3-hydroxyphenyl)-3-iodobenzamide is an organic compound that features both a hydroxyphenyl group and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of a hydroxyphenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodinated benzamide can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the iodinated benzamide can produce deiodinated benzamide derivatives .
Scientific Research Applications
N-(3-hydroxyphenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the iodinated benzamide moiety can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)acetamide: Similar structure but lacks the iodine atom, leading to different chemical reactivity and biological activity.
3-iodo-4-hydroxybenzoic acid: Contains an iodinated benzene ring but differs in the functional groups attached to the ring.
N-(4-hydroxyphenyl)-3-iodobenzamide: Similar structure but with the hydroxy group in a different position, affecting its chemical properties and interactions.
Uniqueness
N-(3-hydroxyphenyl)-3-iodobenzamide is unique due to the presence of both a hydroxyphenyl group and an iodinated benzamide moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10INO2 |
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Molecular Weight |
339.13 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H10INO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
InChI Key |
GTJMNYSZCPPOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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